![molecular formula C18H20N2O3 B5716432 N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea](/img/structure/B5716432.png)
N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea
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Overview
Description
N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea, also known as BDBU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDBU is a urea derivative that has a unique structure and properties, making it an attractive candidate for various scientific studies.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea is not well understood, but it is believed to act as a Lewis base catalyst, facilitating various organic reactions. N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea has been shown to activate various substrates, leading to the formation of new chemical bonds.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea has several advantages for use in lab experiments, including its high reactivity and selectivity in various organic reactions. N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea is also stable and easy to handle, making it an attractive candidate for use in various chemical reactions. However, N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea can be expensive and may not be readily available in some laboratories.
Future Directions
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea. One potential area of research is the development of new applications for N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea in various fields, including material science and biomedical research. Another area of research is the investigation of the mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea and its potential use as a therapeutic agent for various diseases.
Conclusion:
In conclusion, N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea is a urea derivative that has gained significant attention in scientific research due to its unique structure and properties. N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea has been used as a catalyst in various organic reactions and has shown potential applications in material science and biomedical research. Further research is needed to fully understand the mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea and its potential use as a therapeutic agent.
Synthesis Methods
N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea can be synthesized using various methods, including the reaction of 1,3-benzodioxole with 2,6-diethylphenyl isocyanate in the presence of a base. The reaction results in the formation of N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea as a white solid that is soluble in organic solvents.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea has been widely used in scientific research, including in the field of organic chemistry, material science, and biomedical research. N-1,3-benzodioxol-5-yl-N'-(2,6-diethylphenyl)urea has been used as a catalyst in various organic reactions, including the synthesis of amides, esters, and other organic compounds.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2,6-diethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-12-6-5-7-13(4-2)17(12)20-18(21)19-14-8-9-15-16(10-14)23-11-22-15/h5-10H,3-4,11H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGMOPRBCCGJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(2,6-diethylphenyl)urea |
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